molecular formula C9H12O2 B14491476 2-Methyl-4-(2-furyl)-3-buten-2-ol CAS No. 65283-50-3

2-Methyl-4-(2-furyl)-3-buten-2-ol

Cat. No.: B14491476
CAS No.: 65283-50-3
M. Wt: 152.19 g/mol
InChI Key: HNSOJDZTOONFDI-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-furyl)-3-buten-2-ol is an organic compound that features a furan ring, a butenol side chain, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-furyl)-3-buten-2-ol can be achieved through several synthetic routes. One common method involves the reaction of furfural with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-furyl)-3-buten-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

2-Methyl-4-(2-furyl)-3-buten-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-furyl)-3-buten-2-ol involves its interaction with specific molecular targets and pathways. The furan ring and butenol side chain allow the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler compound with a furan ring and a methyl group.

    4-(2-Furyl)-3-buten-2-ol: Similar structure but lacks the methyl group.

    Furfural: Contains a furan ring with an aldehyde group.

Uniqueness

2-Methyl-4-(2-furyl)-3-buten-2-ol is unique due to the presence of both a furan ring and a butenol side chain, which confer distinct chemical and biological properties

Properties

CAS No.

65283-50-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-(furan-2-yl)-2-methylbut-3-en-2-ol

InChI

InChI=1S/C9H12O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-7,10H,1-2H3

InChI Key

HNSOJDZTOONFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC1=CC=CO1)O

Origin of Product

United States

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